(1R)-Deruxtecan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C52H56FN9O13 |

|---|---|

Poids moléculaire |

1034.1 g/mol |

Nom IUPAC |

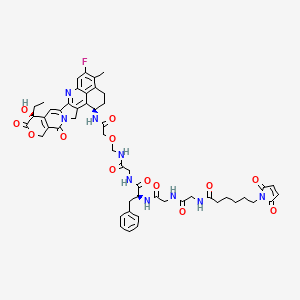

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23R)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide |

InChI |

InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37+,52+/m1/s1 |

Clé InChI |

WXNSCLIZKHLNSG-WAJAXPBZSA-N |

SMILES isomérique |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |

SMILES canonique |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (1R)-Deruxtecan in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (1R)-Deruxtecan (DXd), the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd; Enhertu®). This document details the molecular interactions, cellular consequences, and key experimental methodologies used to elucidate its potent anti-tumor activity.

Core Mechanism of Action

Trastuzumab Deruxtecan is a next-generation ADC designed for targeted delivery of a highly potent topoisomerase I inhibitor to HER2-expressing tumor cells.[1][2] Its mechanism can be dissected into a series of orchestrated steps, from initial binding to the cancer cell to the induction of cell death, including a significant bystander effect.[3][4]

Structure and Targeting

T-DXd consists of three key components:

-

A humanized anti-HER2 IgG1 monoclonal antibody: This component is identical in amino acid sequence to trastuzumab, enabling high-affinity binding to the human epidermal growth factor receptor 2 (HER2) on the surface of tumor cells.[5]

-

A cleavable tetrapeptide-based linker: This linker connects the antibody to the cytotoxic payload and is designed to be stable in systemic circulation but susceptible to cleavage by lysosomal enzymes, such as cathepsins, which are often upregulated within tumor cells.

-

This compound (DXd): A highly potent derivative of exatecan, a topoisomerase I inhibitor. T-DXd boasts a high drug-to-antibody ratio (DAR) of approximately 8, maximizing the cytotoxic payload delivered to the target cell.

Internalization and Payload Release

Upon binding to HER2 receptors, the T-DXd-HER2 complex is internalized by the tumor cell via endocytosis. The vesicle is then trafficked to the lysosome. Inside the acidic environment of the lysosome, the tetrapeptide linker is enzymatically cleaved, liberating the DXd payload into the cytoplasm. Recent evidence also suggests that extracellular proteases like cathepsin L in the tumor microenvironment can cleave the linker, releasing DXd to act on nearby cells, a key aspect of its efficacy in HER2-low tumors.

Induction of DNA Damage and Apoptosis

Once released, DXd, being membrane-permeable, can diffuse into the nucleus. Its primary intracellular target is topoisomerase I, an essential enzyme for DNA replication and transcription. DXd stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of single-strand breaks. This leads to the accumulation of DNA single- and double-strand breaks, triggering a robust DNA Damage Response (DDR). The activation of the DDR pathway, including the phosphorylation of key proteins such as ATM, Chk2, and the histone variant H2AX (forming γH2AX), ultimately leads to cell cycle arrest and the induction of apoptosis.

The Bystander Effect

A crucial feature of Deruxtecan's mechanism of action is its ability to induce a "bystander effect." Due to its high membrane permeability, once DXd is released into a target cell, it can diffuse out and penetrate adjacent tumor cells, irrespective of their HER2 expression status. This allows T-DXd to exert its cytotoxic effects on a broader population of tumor cells within a heterogeneous tumor, contributing to its high efficacy in tumors with varied HER2 expression levels.

Data Presentation

Quantitative Efficacy of Deruxtecan and T-DXd

The following table summarizes the in vitro cytotoxicity of Deruxtecan (DXd) and Trastuzumab Deruxtecan (T-DXd) across various cancer cell lines with different HER2 expression levels.

| Cell Line | Cancer Type | HER2 Expression | Compound | IC50 Value | Reference |

| SK-BR-3 | Breast Cancer | High (3+) | T-DXd | 4.8 ng/mL | |

| MDA-MB-453 | Breast Cancer | High (3+) | T-DXd | 11.5 ng/mL | |

| NCI-N87 | Gastric Cancer | High (3+) | T-DXd | 32.7 ng/mL | |

| Calu-3 | Lung Cancer | High (3+) | T-DXd | 41.7 ng/mL | |

| BT-474 | Breast Cancer | High (3+) | T-DXd | >3000 ng/mL (less sensitive) | |

| MDA-MB-231 | Breast Cancer | Negative | T-DXd | >3000 ng/mL | |

| KPL-4 | Breast Cancer | High (3+) | DXd | 0.7-14.5 nM | |

| MCF-7 | Breast Cancer | Low | DXd | 0.7-14.5 nM | |

| Capan-1 | Pancreatic Cancer | Low | T-DXd | Effective in xenograft models | |

| JIMT-1 | Breast Cancer | High (2+) | T-DXd | Effective in xenograft models |

Key Physicochemical and Pharmacokinetic Properties

| Parameter | Value | Reference |

| Drug-to-Antibody Ratio (DAR) | ~8 | |

| Payload | This compound (DXd) | |

| Linker Type | Cleavable tetrapeptide | |

| T-DXd Plasma Half-life (mice) | ~1.4 - 3.5 days | |

| Tumor-to-Plasma DXd Ratio | Significantly higher in tumor |

Experimental Protocols

In Vitro Topoisomerase I Inhibition Assay

This assay measures the ability of Deruxtecan to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I reaction buffer (e.g., 350 mM Tris-HCl pH 8.0, 720 mM KCl, 50 mM MgCl₂, 50 mM DTT, 20 mM spermidine, 0.1% BSA)

-

Deruxtecan (DXd) at various concentrations

-

Stop solution/loading dye (e.g., 2.5% SDS, 15% Ficoll-400, 0.05% bromophenol blue, 25 mM EDTA)

-

Agarose gel (1%) in TBE buffer

-

Ethidium bromide staining solution

-

UV transilluminator and imaging system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice, each containing 10x reaction buffer and supercoiled plasmid DNA.

-

Add varying concentrations of DXd to the respective tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding a pre-determined amount of human Topoisomerase I to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel and perform electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analyze the results: Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band, while the relaxed form of the plasmid will be more prominent in the absence of the inhibitor.

Cell Viability Assay (MTT/MTS)

This colorimetric assay quantifies the metabolic activity of cells as an indicator of cell viability following treatment with T-DXd.

Materials:

-

Cancer cell lines of interest

-

96-well cell culture plates

-

T-DXd at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of T-DXd for a specified period (e.g., 72-120 hours). Include untreated control wells.

-

After the incubation period, add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Quantification of Bystander Effect in a Co-culture Model

This assay evaluates the ability of T-DXd to kill HER2-negative cells when co-cultured with HER2-positive cells.

Materials:

-

HER2-positive cancer cell line (e.g., SK-BR-3)

-

HER2-negative cancer cell line (e.g., MDA-MB-468), stably expressing a fluorescent protein (e.g., GFP) for identification.

-

T-DXd

-

Flow cytometer or fluorescence microscope

Procedure:

-

Co-culture the HER2-positive and fluorescently labeled HER2-negative cells at a defined ratio in a multi-well plate.

-

Treat the co-culture with T-DXd at a concentration known to be effective against the HER2-positive cells but minimally toxic to the HER2-negative cells in monoculture.

-

Incubate for a period sufficient to observe cytotoxicity (e.g., 5 days).

-

Harvest the cells and analyze the population by flow cytometry. The fluorescent signal will distinguish the HER2-negative cells.

-

Quantify the reduction in the number of fluorescently labeled HER2-negative cells in the T-DXd-treated co-culture compared to the untreated co-culture to determine the extent of the bystander effect.

Immunofluorescence for DNA Damage Markers (γH2AX)

This technique visualizes the formation of γH2AX foci in the nucleus, a hallmark of DNA double-strand breaks.

Materials:

-

Cancer cells grown on coverslips

-

T-DXd

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking solution (e.g., BSA in PBS)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with T-DXd for the desired time.

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking solution.

-

Incubate with the primary anti-γH2AX antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.

Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry

This method accurately determines the average number of DXd molecules conjugated to each antibody.

Materials:

-

T-DXd sample

-

Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)

-

Appropriate columns for protein separation (e.g., C4 reverse-phase)

-

Software for deconvolution and DAR calculation

Procedure:

-

Prepare the T-DXd sample for analysis. This may involve buffer exchange or dilution.

-

Perform LC-MS analysis of the intact T-DXd under native or denaturing conditions.

-

Acquire the mass spectrum of the ADC. The spectrum will show a distribution of peaks corresponding to the antibody with different numbers of conjugated drug molecules.

-

Use specialized software to deconvolute the mass spectrum and calculate the average DAR based on the intensities of the different drug-loaded antibody species.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overall mechanism of action of Trastuzumab Deruxtecan (T-DXd).

Caption: Deruxtecan-induced DNA Damage Response (DDR) signaling pathway.

References

Synthesis and chemical properties of (1R)-Deruxtecan

An In-depth Technical Guide to the Synthesis and Chemical Properties of Deruxtecan

Executive Summary

Deruxtecan, the cytotoxic payload of several antibody-drug conjugates (ADCs), is a potent, synthetic derivative of the camptothecin analog exatecan. As a topoisomerase I inhibitor, it represents a cornerstone in the targeted delivery of chemotherapy. This document provides a comprehensive overview of the synthesis and chemical properties of Deruxtecan, intended for researchers, scientists, and professionals in the field of drug development. It details the multi-step synthetic strategy, physicochemical characteristics, and the mechanism of action that underpins its therapeutic efficacy.

Chemical Properties of Deruxtecan

Deruxtecan is a complex molecule comprising the active topoisomerase I inhibitor (a derivative of exatecan, often referred to as DXd) connected to a maleimide-functionalized GGFG tetrapeptide linker. This linker is engineered for stability in systemic circulation and for specific cleavage by lysosomal enzymes upon internalization into target cancer cells.[1][2][3][][5]

The key quantitative physicochemical properties of the Deruxtecan drug-linker conjugate and its released payload, DXd, are summarized below.

| Property | Value | Reference/Note |

| Chemical Name | Deruxtecan | |

| Synonyms | MC-GGFG-DXd | |

| Molecular Formula | C₅₂H₅₆FN₉O₁₃ | |

| Molecular Weight | 1034.05 g/mol | |

| Released Payload | DXd (Exatecan derivative) | |

| Payload Formula | C₂₅H₂₄FN₃O₅ | Calculated from structure |

| Payload MW | 493.48 g/mol | |

| Log D (octanol/water) | < 3 (for DXd) | Indicates low potential for bioaccumulation |

| Water Solubility | Data not publicly available | Studies have been conducted |

Synthesis of Deruxtecan

The synthesis of Deruxtecan is a complex, multi-step process that involves the separate preparation of the exatecan payload and the linker, followed by their conjugation. The overall strategy focuses on a late-stage coupling to maximize yield and purity. While specific industrial protocols are proprietary, the following sections outline the key transformations based on published synthetic routes.

Overall Synthetic Workflow

The synthesis can be conceptually divided into three main stages: synthesis of the exatecan precursor, synthesis of the advanced linker intermediate, and the final coupling and deprotection steps to yield Deruxtecan.

References

The Genesis of a Potent Payload: A Technical Guide to the Discovery and Preclinical Development of (1R)-Deruxtecan

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-Deruxtecan, a novel topoisomerase I inhibitor, represents a significant advancement in the field of antibody-drug conjugates (ADCs). As the cytotoxic payload of the highly successful ADC, Trastuzumab Deruxtecan (T-DXd; Enhertu®), its discovery and meticulous preclinical development have paved the way for a new generation of targeted cancer therapies. This technical guide provides an in-depth exploration of the core scientific principles and experimental data that underpin the development of this compound, from its initial conception to its comprehensive preclinical evaluation. We will delve into its mechanism of action, the intricacies of its chemical design, and the key in vitro and in vivo studies that have demonstrated its potent anti-tumor activity.

Chemical Structure and Synthesis

This compound is a derivative of exatecan, a potent topoisomerase I inhibitor.[1][2] Its chemical structure is meticulously designed to balance high cytotoxicity with properties amenable to ADC conjugation and intracellular release. The synthesis of this compound is a multi-step process that involves the late-stage coupling of an exatecan precursor with an advanced linker intermediate.[3]

A key component of the ADC is the enzymatically cleavable tetrapeptide-based linker, Gly-Gly-Phe-Gly (GGFG).[4][5] This linker is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal enzymes, such as cathepsins, which are often upregulated in the tumor microenvironment. This tumor-selective cleavage ensures the targeted release of the this compound payload within cancer cells.

Mechanism of Action: Topoisomerase I Inhibition and the Bystander Effect

The primary mechanism of action of this compound is the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and transcription. By binding to the topoisomerase I-DNA complex, deruxtecan stabilizes this complex, leading to DNA strand breaks and ultimately, apoptotic cell death.

A critical feature of this compound is its high membrane permeability, which enables a potent "bystander effect". Once released inside a target cancer cell, the payload can diffuse across the cell membrane and kill neighboring tumor cells, even if they do not express the target antigen (e.g., HER2). This is particularly advantageous in treating heterogeneous tumors where antigen expression can be varied.

Preclinical Efficacy

In Vitro Studies

The anti-tumor activity of this compound has been extensively evaluated in a variety of cancer cell lines. As the payload of T-DXd, it has demonstrated potent cytotoxicity in HER2-expressing cancer cells.

Table 1: In Vitro Cytotoxicity of Trastuzumab Deruxtecan (T-DXd)

| Cell Line | Cancer Type | HER2 Expression | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| NCI-N87 | Gastric | High | Calculated | |

| Multiple (27/49) | Gastric | Varied | Inhibition at 10 µg/mL | |

| HER2-overexpressing | Gastric | High | Sensitive |

| HER2-non-expressing | Gastric | Low/None | Sensitive | |

Note: Specific IC50 values for a broad panel of cell lines are often proprietary. The table reflects the reported sensitivity.

In Vivo Studies

Preclinical in vivo studies using xenograft models have been crucial in demonstrating the anti-tumor efficacy of T-DXd. These studies have consistently shown significant tumor growth inhibition and prolonged survival in various cancer models.

Table 2: In Vivo Efficacy of Trastuzumab Deruxtecan (T-DXd) in Xenograft Models

| Model | Cancer Type | HER2 Expression | Treatment | Outcome | Reference |

|---|---|---|---|---|---|

| USC-ARK2 Xenograft | Uterine Serous Carcinoma | HER2 3+ | T-DXd (4 mg/kg) | Tumor growth suppression, prolonged survival | |

| HER2-positive BCBM PDX | Breast Cancer Brain Metastases | HER2 3+ | T-DXd | Tumor growth inhibition, prolonged survival | |

| HER2-low BCBM PDX | Breast Cancer Brain Metastases | HER2 2+/FISH- | T-DXd | Tumor growth inhibition, prolonged survival | |

| T-DM1-resistant BCBM PDX | Breast Cancer Brain Metastases | HER2-positive | T-DXd | Reduced tumor size, prolonged survival | |

| Caki-1 humanized mouse model | Renal Cell Carcinoma | - | T-DXd + volrustomig | Enhanced anti-tumor activity |

| hHER2 EMT6 syngeneic model | Breast Cancer | hHER2 expressing | T-DXd + αPD-L1 + αCTLA-4 | Enhanced anti-tumor activity | |

Experimental Protocols

In Vitro Cytotoxicity Assay

A common method to assess the in vitro efficacy of T-DXd is the cell proliferation assay.

Protocol:

-

Cell Seeding: Cancer cell lines with varying HER2 expression are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with serial dilutions of T-DXd or a control ADC.

-

Incubation: The plates are incubated for a specified period, typically 72 hours.

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration.

In Vivo Xenograft Model

Protocol:

-

Cell Implantation: A specific number of cancer cells (e.g., 6 million USC-ARK2 cells) are mixed with Matrigel and injected subcutaneously into immunocompromised mice (e.g., SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a specific volume (e.g., 0.2 cm³).

-

Treatment: Mice are randomized into treatment groups and administered T-DXd (e.g., 4 mg/kg intravenously), a control ADC, or vehicle at a defined schedule.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study is terminated when tumors reach a predetermined size, or the animal's health deteriorates. Tumor growth inhibition and survival are analyzed.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

Protocol:

-

Target Cell Preparation: HER2-expressing cancer cells (target cells) are seeded in a 96-well plate.

-

Effector Cell Preparation: Effector cells, such as natural killer (NK) cells or peripheral blood mononuclear cells (PBMCs), are isolated and prepared.

-

Treatment: Target cells are incubated with T-DXd or a control antibody.

-

Co-culture: Effector cells are added to the target cells at a specific effector-to-target ratio.

-

Incubation: The co-culture is incubated for a defined period (e.g., 4 hours).

-

Cytotoxicity Measurement: Cell lysis is quantified by measuring the release of an enzyme (e.g., lactate dehydrogenase) or a radioactive label (e.g., 51Cr) from the target cells.

Apoptosis Assay

Protocol:

-

Cell Treatment: Cancer cells are treated with T-DXd or a control for a specified time.

-

Cell Staining: Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and a viability dye like propidium iodide (PI) (to distinguish necrotic cells).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Pharmacokinetics and Toxicology

Pharmacokinetics

Preclinical pharmacokinetic studies in mice and cynomolgus monkeys have been instrumental in understanding the absorption, distribution, metabolism, and excretion (ADME) of T-DXd and the released this compound payload.

Table 3: Preclinical Pharmacokinetic Parameters of Trastuzumab Deruxtecan (T-DXd) and this compound

| Species | Parameter | T-DXd | This compound (released) | Reference |

|---|---|---|---|---|

| HER2-positive tumor-bearing mice | Linker Stability | Stable in circulation | - | |

| Distribution | Tumor-specific distribution and long-term retention | Higher exposure in tumors than normal tissues | ||

| Clearance | - | Rapidly cleared from circulation | ||

| Half-life (T1/2) | - | 1.35 h | ||

| Excretion | - | Mainly through feces as intact form | ||

| Cynomolgus monkeys | Systemic Exposure | - | Low systemic exposure | |

| Clearance | - | High clearance upon release | ||

| Distribution | Mostly in blood, no tissue-specific retention | - |

| | Excretion | - | Major pathway is fecal route as unmetabolized DXd | |

Toxicology

Preclinical toxicology studies are essential for identifying potential adverse effects and determining a safe starting dose for clinical trials. A key toxicity concern identified in preclinical studies with T-DXd in monkeys was interstitial lung disease (ILD)/pneumonitis.

Table 4: Preclinical Toxicology Findings for Trastuzumab Deruxtecan (T-DXd)

| Species | Study Duration | Dose Levels | Key Findings | Reference |

|---|---|---|---|---|

| Cynomolgus monkeys | 6 weeks | 10, 30, and 78.8 mg/kg (once every 3 weeks) | Interstitial pneumonitis at ≥30 mg/kg | |

| Cynomolgus monkeys | 3 months | 3, 10, and 30 mg/kg (once every 3 weeks) | Interstitial pneumonitis at ≥30 mg/kg |

| Rats | 6 weeks | Up to 198 mg/kg | No lung toxicity observed | |

It is noteworthy that DXd monohydrate administered alone did not induce lung toxicity in monkeys, suggesting a mechanism related to the ADC format.

Conclusion: A Paradigm Shift in Targeted Therapy

The discovery and preclinical development of this compound have culminated in a highly effective and versatile cytotoxic payload for ADCs. Its potent topoisomerase I inhibitory activity, coupled with a bystander effect, allows for the effective killing of both antigen-positive and neighboring antigen-negative tumor cells. The robust preclinical data, demonstrating significant in vitro and in vivo efficacy, a well-characterized pharmacokinetic profile, and a manageable toxicology profile, provided a strong rationale for its clinical development as part of Trastuzumab Deruxtecan. The success of T-DXd in the clinic is a testament to the meticulous science and innovative drug design that underpin the development of this compound, heralding a new era in precision oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Deruxtecan | ADC Linker | TargetMol [targetmol.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Content Screening Assay for the Identification of Antibody-Dependent Cellular Cytotoxicity Modifying Compounds [jove.com]

(1R)-Deruxtecan: A Technical Guide on its Function as a Topoisomerase I Inhibitor Payload

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-Deruxtecan, often referred to as DXd, is a highly potent topoisomerase I inhibitor and a key component of several advanced antibody-drug conjugates (ADCs).[][2][3][4] ADCs are a class of targeted cancer therapies designed to deliver cytotoxic agents directly to cancer cells, thereby minimizing systemic exposure and associated side effects.[2] Deruxtecan's efficacy as a payload is attributed to its specific mechanism of action, high potency, and its ability to exert a "bystander effect," killing neighboring tumor cells that may not express the target antigen. This technical guide provides an in-depth overview of deruxtecan, focusing on its role as a topoisomerase I inhibitor, its quantitative performance data, detailed experimental protocols, and the cellular pathways it impacts.

This compound: Structure and Properties

Deruxtecan is a derivative of exatecan, a compound belonging to the camptothecin class of anticancer agents. Its chemical structure is optimized for high potency and stability. When incorporated into an ADC, such as trastuzumab deruxtecan (T-DXd), it is connected to a monoclonal antibody via a cleavable tetrapeptide-based linker. This linker is designed to be stable in the bloodstream and is selectively cleaved by lysosomal enzymes, like cathepsins, which are upregulated in tumor cells. This targeted release mechanism ensures that the highly cytotoxic deruxtecan is liberated primarily within the tumor microenvironment. A key feature of deruxtecan-based ADCs is the high drug-to-antibody ratio (DAR), which is typically around 8, allowing for the delivery of a significant number of payload molecules per antibody.

Physicochemical Properties of Deruxtecan

| Property | Value |

| IUPAC Name | 6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide |

| Molecular Formula | C52H56FN9O13 |

| Molar Mass | 1034.068 g·mol−1 |

Mechanism of Action: Topoisomerase I Inhibition

Deruxtecan exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme crucial for DNA replication and transcription. Topoisomerase I relieves torsional stress in DNA by introducing transient single-strand breaks. Deruxtecan stabilizes the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to an accumulation of single-strand breaks, which, when encountered by the replication machinery, are converted into toxic double-strand breaks. The resulting DNA damage triggers cell cycle arrest and ultimately leads to apoptotic cell death.

Signaling Pathway of Deruxtecan-Induced DNA Damage

The DNA damage caused by deruxtecan activates a complex signaling network known as the DNA Damage Response (DDR). This pathway attempts to repair the damage but can also initiate apoptosis if the damage is too severe.

Caption: Deruxtecan's mechanism of action leading to apoptosis.

Quantitative Data

The potency of deruxtecan and its corresponding ADCs has been evaluated in numerous preclinical and clinical studies.

In Vitro Cytotoxicity of Trastuzumab Deruxtecan (T-DXd)

| Cell Line | Cancer Type | HER2 Expression | IC50 (ng/mL) | Reference |

| KPL-4 | Breast Cancer | High | Data not available in provided search results | |

| SK-OV-3 | Ovarian Cancer | High | > 10,000 | |

| NCI-N87 | Gastric Cancer | High | IC50 value calculated in 1 cell line | |

| Multiple Gastric Cancer Cell Lines | Gastric Cancer | Various | IC50 calculated in 30/49 cell lines |

Clinical Efficacy of Trastuzumab Deruxtecan (T-DXd)

| Trial Name | Cancer Type | Key Efficacy Endpoint | Result | Reference |

| DESTINY-PanTumor02 | HER2-Expressing Solid Tumors | Objective Response Rate (ORR) | 37.1% | |

| DESTINY-PanTumor02 (IHC 3+) | HER2-Expressing Solid Tumors | Objective Response Rate (ORR) | 61.3% | |

| DESTINY-Breast01 | HER2-Positive Metastatic Breast Cancer | Objective Response Rate (ORR) | 60.3% | |

| DESTINY-Breast02 | HER2-Positive Metastatic Breast Cancer | Median Overall Survival | 12.7 months longer than physician's choice | |

| Meta-analysis (7 studies) | HER2+ and HER2-low Metastatic Breast Cancer | Progression-Free Survival (PFS) | Odds Ratio (OR) 0.37 | |

| Meta-analysis (10 studies) | HER2-Positive Gastrointestinal Cancers | Objective Response Rate (ORR) | 36.9% |

Experimental Protocols

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I enzyme

-

Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

-

Deruxtecan or other test compounds

-

Stop Solution/Loading Dye (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Electrophoresis buffer (e.g., TBE)

Protocol:

-

Prepare reaction mixtures in microcentrifuge tubes containing assay buffer and supercoiled DNA.

-

Add varying concentrations of deruxtecan or the test compound to the reaction tubes. Include a positive control (known inhibitor) and a negative control (vehicle).

-

Initiate the reaction by adding purified topoisomerase I enzyme to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.

-

Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by the persistence of the faster-migrating supercoiled DNA band.

In Vitro Cytotoxicity Assay (Cell Viability Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Deruxtecan-based ADC (e.g., T-DXd) or free deruxtecan

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

-

Plate reader

Protocol:

-

Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle-only control wells.

-

Incubate the plates for a predetermined period (e.g., 72-120 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

In Vitro Bystander Effect Assay (Co-culture Assay)

This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive cancer cell line (e.g., HER2-positive)

-

Antigen-negative cancer cell line (e.g., HER2-negative)

-

Cell tracking dyes (e.g., CellTracker™ Green and CellTracker™ Red)

-

Deruxtecan-based ADC

-

Flow cytometer or fluorescence microscope

Protocol:

-

Label the antigen-positive cells with one fluorescent dye and the antigen-negative cells with another.

-

Co-culture the two labeled cell populations in the same well, often at a 1:1 ratio.

-

Treat the co-culture with the ADC at various concentrations.

-

Incubate for an appropriate duration (e.g., 144 hours).

-

Harvest the cells and analyze the viability of each cell population separately using flow cytometry based on their fluorescent labels.

-

A reduction in the viability of the antigen-negative cell population in the presence of the ADC indicates a bystander effect.

Experimental Workflow for ADC Efficacy Assessment

The following diagram illustrates a typical workflow for evaluating the efficacy of a deruxtecan-based ADC.

Caption: Workflow for assessing the efficacy of deruxtecan-based ADCs.

Conclusion

This compound is a pivotal component in the next generation of antibody-drug conjugates, demonstrating significant promise in the treatment of various cancers. Its high potency as a topoisomerase I inhibitor, combined with the sophisticated design of the ADC construct, allows for targeted delivery and a powerful bystander effect. The comprehensive data from preclinical and clinical studies underscore its therapeutic potential. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and harness the capabilities of this potent anti-cancer agent. As research continues, deruxtecan-based ADCs are poised to become a cornerstone of targeted oncology.

References

A Deep Dive into the Structural Architecture of the Trastuzumab Deruxtecan Antibody-Drug Conjugate

Abstract

Trastuzumab deruxtecan (T-DXd) represents a paradigm shift in the design of antibody-drug conjugates (ADCs), demonstrating significant clinical efficacy in treating HER2-expressing solid tumors.[1][2] Its sophisticated design, which features a high drug-to-antibody ratio (DAR) and a potent, membrane-permeable payload, is central to its therapeutic success.[1][3] This technical guide provides a comprehensive structural analysis of the T-DXd conjugate, detailing its core components, the specific conjugation chemistry employed, and the advanced analytical methodologies used for its characterization. We present quantitative data derived from these analyses, detailed experimental protocols, and visual representations of its structure, analytical workflows, and mechanism of action to offer a complete technical overview for the scientific community.

Core Structural Components of Trastuzumab Deruxtecan

T-DXd is a complex biomolecule engineered from three primary components: a monoclonal antibody for targeting, a cytotoxic payload for therapeutic effect, and a specialized linker that connects them.[4]

-

Monoclonal Antibody (mAb): The targeting system is a humanized anti-HER2 (Human Epidermal Growth Factor Receptor 2) IgG1 monoclonal antibody. This mAb has the same amino acid sequence as trastuzumab, enabling it to bind with high specificity to HER2-expressing tumor cells.

-

Cytotoxic Payload: The payload is deruxtecan (DXd), a highly potent topoisomerase I inhibitor derived from exatecan. Topoisomerase I inhibitors function by trapping the topoisomerase I-DNA cleavage complex, which leads to double-strand DNA breaks and ultimately triggers apoptotic cell death in rapidly dividing cancer cells.

-

Linker System: The antibody and payload are connected by a cleavable tetrapeptide-based linker. This linker consists of a maleimide group (MC) for antibody attachment, a glycine-glycine-phenylalanine-glycine (GGFG) peptide sequence, and a self-immolative spacer. The GGFG sequence is specifically designed to be stable in systemic circulation but is efficiently cleaved by lysosomal enzymes, such as cathepsins B and L, which are often overexpressed in tumor cells.

Conjugation Chemistry and Drug-to-Antibody Ratio (DAR)

The conjugation strategy for T-DXd is designed to produce a homogeneous ADC with a consistent DAR. The process begins with the reduction of the interchain disulfide bonds within the trastuzumab antibody, exposing free cysteine residues. The maleimide moiety of the linker then covalently binds to these thiol groups. This site-specific conjugation results in a highly homogeneous product with an average DAR of approximately 8, a significant increase compared to earlier generation ADCs.

This high and consistent DAR is a critical design feature, ensuring efficient delivery of the cytotoxic payload to target cells. The precise structural and quantitative characteristics of the final conjugate are confirmed through advanced analytical techniques, primarily high-resolution mass spectrometry.

Table 1: Quantitative Mass Spectrometry Data for T-DXd

| Parameter | Value | Reference |

|---|---|---|

| Average Drug-to-Antibody Ratio (DAR) | 7.94 | |

| Predominant Conjugated Species | mAb with 8 payloads | |

| Minor Conjugated Species (~5%) | mAb with 6 payloads |

| Expected Mass (Main Peak, 8 Payloads) | 156,339 Da | |

Methodologies for Structural Characterization

A multi-level analytical approach is required for the comprehensive structural characterization of a complex ADC like T-DXd. This strategy integrates mass spectrometry, chromatography, and electrophoresis to analyze the conjugate at the intact, subunit, and peptide levels.

Experimental Protocols: Mass Spectrometry

High-resolution mass spectrometry (HRAM-MS) is the cornerstone of T-DXd characterization.

-

Intact Mass Analysis (Native Conditions):

-

Objective: To determine the accurate molecular weight of the intact ADC and measure the DAR distribution.

-

Protocol: T-DXd samples (approx. 20µg) are analyzed using a UHPLC system coupled to an Orbitrap mass spectrometer. Analysis under native conditions is crucial as the light and heavy chains are non-covalently bonded following the reduction of interchain disulfides during conjugation.

-

-

Reduced-Chain Analysis:

-

Objective: To analyze the individual light and heavy chains and confirm payload distribution.

-

Protocol: T-DXd is diluted to 1 mg/mL in a denaturing buffer (e.g., 7M guanidine hydrochloride, 50mM Tris-HCl, pH 8.3). The sample is then reduced with dithiothreitol (DTT) prior to MS analysis.

-

-

Subunit Analysis:

-

Objective: To analyze smaller fragments of the ADC (e.g., Fab and Fc regions) for more detailed characterization.

-

Protocol: T-DXd is diluted to 0.5 mg/mL in a suitable buffer (e.g., 50mM Tris-HCl, pH 7.9). The antibody is digested with an enzyme such as IdeS (Immunoglobulin G-degrading enzyme of Streptococcus pyogenes) to separate the F(ab')2 and Fc fragments, followed by DTT reduction and MS analysis.

-

-

Peptide Mapping:

-

Objective: To identify the precise conjugation sites and characterize other post-translational modifications (PTMs).

-

Protocol: The ADC is denatured, reduced, alkylated, and digested with a protease (e.g., trypsin). The resulting peptides are analyzed by LC-MS/MS. This method has identified four primary conjugation sites on T-DXd with high occupancy.

-

Table 2: Conjugation Site Occupancy on T-DXd

| Chain | Residue | Occupancy | Reference |

|---|---|---|---|

| Light Chain | Cys214 | >95% | |

| Heavy Chain | Cys223 | >95% | |

| Heavy Chain | Cys229 | >95% |

| Heavy Chain | Cys232 | >95% | |

Complementary Analytical Techniques

In addition to mass spectrometry, other methods are employed to ensure product quality, purity, and consistency.

-

Chromatography: Size-exclusion (SEC), cation-exchange (CEX), and hydrophobic interaction (HIC) chromatography are used to separate size variants (aggregates, fragments), charge variants, and hydrophobic variants, respectively. Coupling these techniques to native MS provides deeper insight into the ADC's heterogeneity.

-

Capillary Electrophoresis (CE): Techniques like capillary isoelectric focusing (cIEF) and CE-SDS are orthogonal methods used to assess purity and monitor the charge variant profile of the ADC, which is critical for quality control during manufacturing.

Structural Influence on Pharmacokinetics

The unique structure of T-DXd directly impacts its pharmacokinetic (PK) profile. Preclinical studies in mouse models provide quantitative data on its behavior in vivo. A two-compartment model with linear elimination has been shown to best describe the PK profile of intact T-DXd in patients.

Table 3: Preclinical Pharmacokinetic Parameters of T-DXd (Mouse Models)

| Parameter | Analyte | Value Range | Reference |

|---|---|---|---|

| Clearance (CL) | Total Antibody | 16.7 - 27.9 mL/min/kg | |

| Clearance (CL) | Intact T-DXd | 23.7 - 33.2 mL/min/kg | |

| Terminal Half-Life | Total Antibody | 3.2 - 5.3 days | |

| Terminal Half-Life | Intact T-DXd | 2.9 - 4.5 days |

| AUC of Released DXd (10 mg/kg dose) | Released DXd | 156.5 - 493.6 nM·day | |

Mechanism of Action: A Structural Perspective

The efficacy of T-DXd is a direct result of its carefully engineered structure.

-

Target Binding: The trastuzumab component of T-DXd binds to the HER2 receptor on the surface of tumor cells.

-

Internalization: Upon binding, the entire ADC-HER2 receptor complex is internalized by the cell via endocytosis.

-

Payload Release: The complex is trafficked to the lysosome. Inside the acidic lysosomal environment, cathepsins and other enzymes cleave the GGFG tetrapeptide linker, releasing the DXd payload directly into the cell's cytoplasm.

-

Cytotoxicity: The released DXd, being highly membrane-permeable, can then enter the nucleus where it inhibits topoisomerase I, leading to catastrophic DNA damage and apoptosis.

-

Bystander Effect: The membrane permeability of DXd allows it to diffuse out of the target cancer cell and kill neighboring tumor cells, regardless of their HER2 expression status. This "bystander effect" is a key advantage of T-DXd, allowing it to overcome tumor heterogeneity.

Conclusion

Trastuzumab deruxtecan is a testament to rational ADC design, where each structural element is optimized for maximum therapeutic effect. Its high, homogeneous DAR, stable yet cleavable linker, and potent, membrane-permeable payload collectively contribute to its robust clinical activity. The comprehensive characterization of this complex biologic relies on a suite of advanced analytical techniques, from multi-level mass spectrometry to orthogonal chromatographic and electrophoretic methods. This detailed structural understanding is fundamental for ensuring manufacturing consistency, product quality, and ultimately, patient safety and efficacy.

References

- 1. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spotlight on Trastuzumab Deruxtecan (DS-8201,T-DXd) for HER2 Mutation Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity Assays for (1R)-Deruxtecan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in vitro cytotoxicity assays for (1R)-Deruxtecan (DXd), a potent topoisomerase I inhibitor and the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). This document outlines detailed experimental protocols, presents quantitative data on its cytotoxic activity, and visualizes its mechanism of action and experimental workflows.

Introduction to this compound (DXd)

This compound is a novel, highly potent derivative of exatecan, a topoisomerase I inhibitor.[1][2] As the cytotoxic component of the ADC Trastuzumab Deruxtecan, DXd is designed for targeted delivery to cancer cells.[2] Upon internalization of the ADC, the linker is cleaved by lysosomal enzymes, releasing DXd into the cytoplasm.[3] Its high membrane permeability allows it to diffuse into the nucleus and also exert a "bystander effect," killing adjacent tumor cells regardless of their target expression.[4] DXd's primary mechanism of action is the inhibition of topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, DXd induces DNA strand breaks, leading to cell cycle arrest and apoptosis.

Quantitative Cytotoxicity Data

The cytotoxic and inhibitory potential of Deruxtecan has been quantified in various in vitro assays. The following tables summarize key IC50 values for both the free DXd payload and the full ADC, Trastuzumab Deruxtecan (T-DXd).

Table 1: In Vitro IC50 of Free this compound (DXd) Payload

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| Topoisomerase I Inhibition | Purified Enzyme | 0.31 µM | |

| Cell Viability | KPL-4 (Breast Cancer) | 1.43 nM | |

| Cell Viability | NCI-N87 (Gastric Cancer) | 2.54 nM | |

| Cell Viability | SK-BR-3 (Breast Cancer) | 4.07 nM | |

| Cell Viability | MDA-MB-468 (Breast Cancer) | 1.43 - 4.07 nM | |

| Cell Viability | SHP-77 (Small Cell Lung Cancer) | 59.56 nM |

Table 2: In Vitro IC50 of Trastuzumab Deruxtecan (T-DXd)

| Cell Line | Cancer Type | HER2 Expression | IC50 Value | Reference |

| SK-BR-3 | Breast Cancer | High | 6.7 ng/mL | |

| KPL-4 | Breast Cancer | High | 26.8 ng/mL | |

| NCI-N87 | Gastric Cancer | High | 25.4 ng/mL | |

| JIMT-1 | Breast Cancer | High | Not specified | |

| Capan-1 | Pancreatic Cancer | Low | Not specified | |

| MDA-MB-468 | Breast Cancer | Negative | >10,000 ng/mL | |

| FaDu | Head and Neck Cancer | Not specified | Not specified | |

| UMSCC-47 | Head and Neck Cancer | Not specified | Not specified |

Mechanism of Action: Signaling Pathway

Deruxtecan exerts its cytotoxic effects by inducing DNA damage, which in turn activates cellular stress responses leading to apoptosis. The following diagram illustrates the key steps in this pathway.

Caption: Mechanism of action of Deruxtecan leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to assess the cytotoxicity of this compound.

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays. It measures the metabolic activity of cells, where viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.

Workflow Diagram:

Caption: Workflow for a typical MTS cell viability assay.

Detailed Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of complete culture medium). Include wells with medium only for background control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach and resume growth.

-

Drug Treatment: Prepare serial dilutions of Deruxtecan in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO diluted in medium at the same concentration as the highest drug concentration).

-

Prolonged Incubation: Incubate the cells with the compound for a desired period, typically 72 to 96 hours.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the cell line being used.

-

Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the medium-only wells (background) from all other readings.

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control wells (considered 100% viability).

-

Plot the percentage of viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Workflow Diagram:

Caption: Workflow for an Annexin V/PI apoptosis assay.

Detailed Protocol:

-

Cell Treatment: Culture cells to a suitable confluency and treat them with Deruxtecan at various concentrations (e.g., around the IC50 value) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, trypsinize and combine them with the supernatant which contains the floating (potentially apoptotic) cells.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

-

Data Analysis:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis

This assay quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Deruxtecan, by inducing DNA damage, is expected to cause cell cycle arrest, typically at the G2/M phase.

Detailed Protocol:

-

Cell Treatment: Seed cells and treat with Deruxtecan as described for the apoptosis assay.

-

Cell Harvesting: Harvest cells by trypsinization.

-

Fixation: Wash the cells with PBS, then fix them by adding cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash once with PBS.

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population following treatment with Deruxtecan would indicate cell cycle arrest at this phase.

References

- 1. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]

- 2. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2‐Positive Breast Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor Activity and Safety of Trastuzumab Deruxtecan in Patients With HER2-Low–Expressing Advanced Breast Cancer: Results From a Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Unveiling the Preclinical Journey: A Technical Guide to the Pharmacokinetic Profile of (1R)-Deruxtecan in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacokinetic (PK) profile of (1R)-Deruxtecan (DXd), the potent topoisomerase I inhibitor payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). Understanding the absorption, distribution, metabolism, and excretion (ADME) of this cytotoxic agent in preclinical animal models is paramount for interpreting efficacy and safety data and for translating these findings to the clinical setting. This document summarizes key quantitative data, details experimental methodologies, and visualizes essential workflows to offer a comprehensive resource for researchers in oncology and drug development.

Pharmacokinetic Parameters of this compound

The pharmacokinetic profile of this compound has been characterized in several animal species, primarily in the context of its release from the T-DXd antibody-drug conjugate. The data consistently demonstrates rapid clearance and limited systemic exposure of the free payload, a key feature for its therapeutic index.

Pharmacokinetics in Mice

Studies in HER2-positive tumor-bearing mice have been crucial in elucidating the disposition of this compound. Following intravenous administration of T-DXd, the released DXd is rapidly cleared from the systemic circulation.

Table 1: Pharmacokinetic Parameters of this compound in Plasma of Tumor-Bearing Mice Following a Single Intravenous Administration

| Parameter | Value | Units | Reference |

| Dose | 1 | mg/kg | [1] |

| T1/2 (Half-life) | 1.35 ± 0.13 | h | [1] |

| CL (Clearance) | 90.3 ± 5.5 | mL/h/kg | [1] |

| Vss (Volume of Distribution at Steady State) | 77.8 ± 11.5 | mL/kg | [1] |

Data are presented as mean ± standard deviation (SD) for n=3 mice.

Pharmacokinetics in Cynomolgus Monkeys

Cynomolgus monkeys, a cross-reactive species for the trastuzumab antibody component of T-DXd, have provided valuable insights into the pharmacokinetics of the released this compound in a non-human primate model. Similar to findings in mice, DXd exhibits rapid clearance.

Table 2: Pharmacokinetic Parameters of this compound in Plasma of Cynomolgus Monkeys Following a Single Intravenous Administration

| Parameter | Value | Units | Reference |

| Dose | 1 | mg/kg | [2] |

| T1/2 (Half-life) | 1.37 ± 0.766 | h | |

| CL (Clearance) | 2390 ± 499 | mL/h/kg | |

| Vss (Volume of Distribution at Steady State) | 2400 ± 1110 | mL/kg |

Data are presented as mean ± SD for n=3 monkeys.

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies to characterize the pharmacokinetic profile of this compound.

Animal Models and Dosing

-

Mouse Studies: Female BALB/c nude mice bearing HER2-positive NCI-N87 human gastric cancer xenografts were utilized. This compound was administered as a single intravenous bolus injection via the tail vein at a dose of 1 mg/kg.

-

Cynomolgus Monkey Studies: Naïve male cynomolgus monkeys were used. This compound was administered as a single intravenous infusion over 30 minutes at a dose of 1 mg/kg.

Sample Collection and Bioanalysis

-

Plasma Sample Collection: Blood samples were collected from mice via cardiac puncture at various time points post-administration. In monkeys, blood was collected from a peripheral vein. Plasma was separated by centrifugation and stored at -70°C until analysis.

-

Bioanalytical Method: The concentration of this compound in plasma was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method involved protein precipitation followed by chromatographic separation on a reverse-phase column and detection by mass spectrometry. This sensitive and specific assay allowed for the accurate quantification of DXd in complex biological matrices.

Biodistribution Studies

To understand the tissue distribution of the payload, quantitative whole-body autoradiography (QWBA) studies were conducted in mice using radiolabeled T-DXd.

-

Radiolabeling: The payload portion of T-DXd was labeled with Carbon-14 ([¹⁴C]).

-

Administration and Imaging: [¹⁴C]T-DXd was administered intravenously to tumor-bearing mice. At selected time points, the animals were euthanized, frozen, and sectioned for imaging using an autoradiography system. This technique allowed for the visualization and quantification of radioactivity in various tissues, providing a comprehensive picture of the payload's distribution.

Metabolism and Excretion Studies

Mass balance studies were performed to determine the routes and extent of excretion of this compound.

-

Radiolabeled Compound: [¹⁴C]-labeled this compound was used.

-

Sample Collection: Following intravenous administration of the radiolabeled compound to rats and cynomolgus monkeys, urine and feces were collected at designated intervals.

-

Analysis: The total radioactivity in the collected samples was measured. The primary route of excretion was determined to be through the feces. Metabolic profiling of excreta revealed that this compound is predominantly excreted as the unchanged parent drug, indicating minimal metabolism.

Visualizing Key Processes

Graphviz diagrams are provided below to illustrate critical experimental workflows and the disposition pathway of this compound.

Conclusion

The preclinical pharmacokinetic studies of this compound in animal models, including mice and cynomolgus monkeys, consistently demonstrate a profile characterized by rapid clearance and limited systemic exposure when released from its antibody carrier. The primary route of elimination is fecal excretion of the unchanged drug. This favorable pharmacokinetic profile, coupled with its potent anti-tumor activity, underscores the rational design of Trastuzumab Deruxtecan and provides a solid foundation for its clinical development and application. This technical guide serves as a consolidated resource for scientists and researchers, facilitating a deeper understanding of the preclinical characteristics of this important cytotoxic agent.

References

Stability of (1R)-Deruxtecan in Plasma and Buffer Solutions: A Technical Overview

This technical guide provides an in-depth analysis of the stability of (1R)-Deruxtecan, the linker-payload component of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd), in plasma and various buffer solutions. The information is intended for researchers, scientists, and professionals in the field of drug development and analytics.

Plasma Stability of Trastuzumab Deruxtecan

Trastuzumab Deruxtecan is engineered for high stability in systemic circulation, a critical feature for minimizing off-target toxicity and maximizing drug delivery to tumor cells. The ADC incorporates an enzymatically cleavable peptide-based linker designed to be selectively hydrolyzed by lysosomal enzymes, such as cathepsins B and L, which are overexpressed in tumor cells.[1] This design ensures limited payload release in plasma.[1]

Pharmacokinetic analyses have shown no significant difference between the serum concentration of the intact T-DXd and the total antibody, indicating low systemic release of the DXd payload.[2] This observation is supported by in vitro studies demonstrating favorable stability in human plasma.[2]

One study quantified the release of the DXd payload from T-DXd in the plasma of various species. The results, summarized in the table below, highlight the high stability of the linker-drug in human plasma, with only a small fraction of the payload being released after an extended incubation period.

| Species | Incubation Time | % DXd Released |

| Human | 21 days | 2.1% |

| Cynomolgus Monkey | 21 days | Data indicates high stability |

Data compiled from non-clinical in vitro plasma stability studies.[3]

This inherent stability is a key design feature, ensuring that the highly potent topoisomerase I inhibitor, DXd, is primarily released within the target tumor cells, which contributes to the ADC's therapeutic index. The released DXd payload itself has a short systemic half-life, further minimizing systemic exposure.

Stability in Buffer Solutions

While specific stability data for the isolated this compound linker-payload in various buffer solutions is not extensively published, the stability of the parent monoclonal antibody, Trastuzumab, has been studied under various pH and temperature conditions. This information can serve as a proxy for understanding the stability of the antibody component of T-DXd.

The stability of Trastuzumab is influenced by factors such as pH, temperature, and concentration. Studies have shown that Trastuzumab is generally stable at low temperatures (-80°C and 4°C) over extended periods. However, it is susceptible to degradation under acidic (pH 2.0 and 4.0) and alkaline (pH 10.0 and 12.0) conditions.

The following table summarizes the stability of Trastuzumab under different pH and temperature stress conditions.

| Condition | Observation | Analytical Method(s) |

| pH Stress | ||

| pH 2.0 and 4.0 | Unstable | SEC-HPLC, SDS-PAGE |

| pH 10.0 and 12.0 | Unstable | SEC-HPLC, SDS-PAGE |

| Temperature Stress | ||

| 60°C | Degraded over 5 days | SEC-HPLC, SDS-PAGE |

| 75°C | Degraded within 24 hours | SEC-HPLC, SDS-PAGE |

| Long-Term Storage | ||

| -80°C and 4°C | Good stability for 12 months (0.21-21 mg/ml) | SEC-HPLC, SDS-PAGE |

| 25°C | Stable for 6 months (21 mg/ml), 12 months at lower concentrations | SEC-HPLC, SDS-PAGE |

| 37°C | Good stability for 12 months at low concentration (0.21 mg/ml) | SEC-HPLC, SDS-PAGE |

Data is for the parent antibody Trastuzumab and provides an indication of the stability of the protein component of T-DXd.

Experimental Protocols

A variety of orthogonal analytical techniques are employed to assess the stability and quality of ADCs like Trastuzumab Deruxtecan. These methods are crucial for monitoring attributes such as aggregation, fragmentation, charge heterogeneity, and the drug-to-antibody ratio (DAR).

Size Exclusion High-Performance Liquid Chromatography (SE-HPLC)

SE-HPLC is a primary method for monitoring the formation of high molecular weight species (aggregates) and low molecular weight species (fragments).

-

Purpose: To assess the size heterogeneity and quantify aggregates and fragments.

-

Sample Preparation: T-DXd samples are diluted to a suitable concentration (e.g., 1 mg/mL) in a mobile phase-like buffer.

-

Instrumentation: A UHPLC system with a UV detector and a size exclusion column.

-

Typical Conditions:

-

Mobile Phase: Phosphate buffer with a salt (e.g., NaCl) at a neutral pH.

-

Flow Rate: Isocratic flow, typically 0.5-1.0 mL/min.

-

Detection: UV absorbance at 280 nm.

-

-

Data Analysis: The percentage of monomer, aggregates, and fragments is calculated from the peak areas in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for detailed characterization, including intact mass analysis, subunit analysis, and peptide mapping.

-

Purpose: To determine the intact mass, drug-to-antibody ratio (DAR), and identify conjugation sites and post-translational modifications.

-

Sample Preparation:

-

Intact Mass (Native): Sample is buffer-exchanged into a volatile buffer like ammonium acetate.

-

Reduced Chains: The ADC is denatured and reduced using an agent like dithiothreitol (DTT) to separate heavy and light chains.

-

Subunit Analysis: The ADC can be digested with an enzyme like IdeS to produce F(ab')2 and Fc fragments, which are then reduced.

-

Peptide Mapping: The ADC is denatured, reduced, alkylated, and then digested with a protease like trypsin.

-

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap) coupled to a UHPLC system.

-

Data Analysis: Deconvolution of the mass spectra provides the mass of the different species, allowing for the calculation of DAR and identification of modifications.

Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS)

CE-SDS is used to assess purity and fragmentation under reducing and non-reducing conditions.

-

Purpose: To quantify the purity and detect fragments of the ADC.

-

Sample Preparation: Samples are denatured with SDS and, for reducing conditions, a reducing agent is added.

-

Instrumentation: A capillary electrophoresis system with a UV or diode array detector.

-

Data Analysis: Electropherograms show peaks corresponding to the intact antibody, heavy chain, light chain, and any fragments, with peak areas used for quantification.

Visualizations

The following diagrams illustrate the mechanism of action of Trastuzumab Deruxtecan and a general workflow for its stability assessment.

Caption: Mechanism of action of Trastuzumab Deruxtecan.

Caption: General workflow for T-DXd stability assessment.

References

- 1. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2‐Positive Breast Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Navigating the Frontier of Cancer Therapy: An In-depth Technical Guide to the Intellectual Property and Patent Landscape of Deruxtecan Analogues

For Researchers, Scientists, and Drug Development Professionals

The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in precision oncology. Among the most promising payloads for these targeted therapies is Deruxtecan, a potent topoisomerase I inhibitor. This technical guide provides a comprehensive overview of the intellectual property and patent landscape surrounding Deruxtecan analogues, offering a deep dive into their synthesis, mechanism of action, and clinical significance. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals navigating this complex and rapidly evolving field.

The Rise of Deruxtecan: A Potent Payload for Next-Generation ADCs

Deruxtecan is a derivative of exatecan, a potent topoisomerase I inhibitor.[1][2] Its design as a payload for ADCs, most notably in Trastuzumab Deruxtecan (T-DXd; Enhertu®), has demonstrated remarkable clinical success in treating various solid tumors, particularly those expressing HER2.[1][3][4] The core components of a Deruxtecan-based ADC consist of a monoclonal antibody for tumor targeting, a cleavable linker, and the Deruxtecan payload. A key feature of T-DXd is its high drug-to-antibody ratio (DAR) of approximately 8, which contributes to its enhanced potency.

The mechanism of action begins with the antibody binding to its target receptor on the cancer cell surface, leading to internalization of the ADC. Within the cell's lysosomal compartment, the linker is cleaved, releasing the membrane-permeable Deruxtecan payload. This payload can then diffuse into the nucleus and inhibit topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptotic cell death. A significant advantage of Deruxtecan is its "bystander effect," where the released payload can kill neighboring cancer cells that may not express the target antigen, thereby overcoming tumor heterogeneity.

The Intellectual Property Landscape: Key Patents and Players

The patent landscape for Deruxtecan analogues is dynamic and competitive, with significant intellectual property held by key players such as Daiichi Sankyo and AstraZeneca. The core patents for Enhertu® are projected to expire in the U.S. in 2033, opening the door for future competition. Ongoing research and patent filings focus on novel linkers, exatecan derivatives with improved properties, and new ADC constructs.

A review of the patent literature reveals a focus on several key areas of innovation:

-

Payload Modifications: Patents describe various modifications to the exatecan core structure to enhance potency, solubility, and stability.

-

Linker Technologies: A significant area of patent activity revolves around the design of novel cleavable and non-cleavable linkers that ensure stability in circulation and efficient payload release at the tumor site. This includes variations in the peptide sequence of cleavable linkers and the development of alternative cleavage chemistries.

-

Conjugation Methods: Patents also cover methods for conjugating the drug-linker to the antibody to achieve a desired DAR and maintain the integrity of both the antibody and the payload.

The following table summarizes key patent families related to Deruxtecan and its analogues, highlighting the scope of their claims and the primary assignees.

| Patent/Application Number | Assignee(s) | General Scope of Claims |

| US Patent 10,195,288 | Daiichi Sankyo | Antibody-drug conjugates with a specific linker and a topoisomerase I inhibitor payload, including structures related to Deruxtecan. |

| US Patent 9,808,537 | Daiichi Sankyo | Antibody-drug conjugates with specific drug-linker structures and defined drug-to-antibody ratios. |

| WO2023088235A1 | Jiangsu Hengrui Medicine Co., Ltd. | Exatecan derivatives, linker-payloads, and their conjugates, including ADCs. |

| WO2024008102A1 | Synaffix B.V. | Novel linkers for conjugation, aiming to improve the properties of ADCs. |

| WO2022000868A1 | Shanghai Miracogen Inc. | Intermediates and methods for synthesizing camptothecin derivatives, including exatecan. |

| WO2019236954A1 | Seagen Inc. | Camptothecin conjugates with improved stability. |

| WO2019034176A1 | RemeGen Co., Ltd. | Camptothecin-antibody conjugates with hydrophilic units to improve drug loading and reduce aggregation. |

Quantitative Data on Efficacy and Physicochemical Properties

The potency and efficacy of Deruxtecan analogues are critical for their therapeutic potential. Preclinical and clinical studies have generated a wealth of quantitative data that informs ongoing drug development efforts.

In Vitro Cytotoxicity

The following table presents a summary of the in vitro cytotoxicity (IC50) of a polysarcosine-based anti-HER2 exatecan ADC against various cancer cell lines with different levels of HER2 expression.

| Cell Line | HER2 Expression | IC50 (nM) |

| SKBR-3 | High | 0.18 ± 0.04 |

| NCI-N87 | High | 0.20 ± 0.05 |

| MDA-MB-453 | Medium | 0.20 ± 0.10 |

| BT-474 | Medium | 0.9 ± 0.4 |

| MDA-MB-361 | Low | 2.0 ± 0.8 |

| MCF-7 | Negative | > 10 |

| Data adapted from a study on a hydrophilic polysarcosine drug-linker platform for exatecan ADCs. |

Clinical Efficacy of Trastuzumab Deruxtecan (T-DXd)

The DESTINY-PanTumor02 Phase II trial demonstrated the significant clinical benefit of T-DXd in patients with various HER2-expressing solid tumors. The following table summarizes the key efficacy endpoints from this trial.

| Efficacy Endpoint | All Patients (n=267) | Patients with HER2 IHC 3+ (n=75) |

| Objective Response Rate (ORR) | 37.1% (95% CI, 31.3 to 43.2) | 61.3% (95% CI, 49.4 to 72.4) |

| Median Duration of Response (DOR) | 11.3 months (95% CI, 9.6 to 17.8) | 22.1 months (95% CI, 9.6 to not reached) |

| Median Progression-Free Survival (PFS) | 6.9 months (95% CI, 5.6 to 8.0) | 11.9 months (95% CI, 8.2 to 13.0) |

| Median Overall Survival (OS) | 13.4 months (95% CI, 11.9 to 15.5) | 21.1 months (95% CI, 15.3 to 29.6) |

The DESTINY-Breast03 trial further solidified the superiority of T-DXd over Trastuzumab Emtansine (T-DM1) in patients with HER2-positive metastatic breast cancer.

| Efficacy Endpoint | Trastuzumab Deruxtecan (T-DXd) | Trastuzumab Emtansine (T-DM1) |

| Median Progression-Free Survival (PFS) | 29.0 months | 7.2 months |

| 36-month PFS Rate | 45.7% | 12.4% |

| Median Overall Survival (OS) | 52.6 months | 42.7 months |

| Objective Response Rate (ORR) | 78.9% | 36.9% |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of Deruxtecan analogues and their corresponding ADCs.

Synthesis of Exatecan

The synthesis of Exatecan is a multi-step process that can be achieved through various routes. The following is a generalized linear synthesis approach:

-

Friedel-Crafts Acylation: 2-fluorotoluene is reacted with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3) to form 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid.

-

Reduction: The ketone in the resulting compound is reduced, for example, by hydrogenation over a palladium on carbon (Pd/C) catalyst.

-

Esterification and Nitration: The carboxylic acid is esterified, followed by nitration of the aromatic ring.

-

Cyclization and Further Modifications: A series of reactions, including cyclization, reduction of the nitro group, and introduction of other functional groups, are performed to construct the pentacyclic core of the camptothecin analogue.

-

Final Steps to Exatecan: The final steps involve the formation of the complete hexacyclic structure of Exatecan.

Synthesis of a Deruxtecan Drug-Linker

The synthesis of a Deruxtecan drug-linker typically involves the following steps:

-

Peptide Synthesis: The cleavable peptide linker (e.g., Gly-Gly-Phe-Gly) is synthesized using standard solid-phase peptide synthesis (SPPS).

-

Linker-Peptide Conjugation: The N-terminus of the synthesized peptide is reacted with a linker molecule containing a maleimide group for antibody conjugation.

-

Activation and Conjugation to Exatecan: The C-terminus of the peptide-linker construct is activated and then reacted with an amine group on the exatecan derivative to form the final drug-linker.

Antibody-Drug Conjugation

The conjugation of the Deruxtecan drug-linker to a monoclonal antibody is a critical step in creating the ADC.

-

Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). This exposes free thiol groups for conjugation.

-

Conjugation: The Deruxtecan drug-linker, which contains a maleimide group, is then added to the reduced antibody. The maleimide group reacts with the free thiol groups on the antibody to form a stable thioether bond.

-